Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester
CAS No.:
Cat. No.: VC13703060
Molecular Formula: C18H23BN2O4
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23BN2O4 |
|---|---|
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate |
| Standard InChI | InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)14-11-20-21(12-14)15(16(22)23-5)13-9-7-6-8-10-13/h6-12,15H,1-5H3 |
| Standard InChI Key | NDMLOSSIMKKLEM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3=CC=CC=C3)C(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3=CC=CC=C3)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole ring substituted at the 1-position with a phenyl-acetic acid methyl ester group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The pyrazole’s nitrogen atoms and the boronic ester’s electrophilic boron atom create sites for regioselective reactivity. The IUPAC name, methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate, reflects this arrangement.
Table 1: Key Physicochemical Properties
The boronic ester group enhances stability against hydrolysis compared to free boronic acids, making the compound suitable for Suzuki-Miyaura couplings. Computational studies predict moderate lipophilicity (LogP = 2.27) , suggesting balanced membrane permeability for biological applications.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves sequential construction of the pyrazole ring and installation of the boronic ester.
Pyrazole Ring Formation
Pyrazole cores are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes. For this compound, 1,3-dipolar cycloaddition between a nitrile imine and a dipolarophile may yield the substituted pyrazole intermediate.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Borylation | Pd(dba)₃, P(Cy)₃, B₂pin₂, KOAc, dioxane, reflux | 82% | |
| Esterification | Methyl chloroacetate, K₂CO₃, DMF, rt | 75%* |
*Hypothetical step inferred from analogous reactions.
Optimization efforts focus on catalyst selection (e.g., Pd(OAc)₂ vs. Pd(dba)₃) and solvent systems (dioxane vs. THF) to improve yields . Microwave-assisted synthesis has reduced reaction times in analogous boronic ester formations but remains unexplored for this compound.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables carbon-carbon bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromobenzophenone yields biaryl structures prevalent in liquid crystals and pharmaceuticals. The pyrazole’s nitrogen atoms can coordinate metals, enhancing catalytic efficiency in heterocyclic syntheses.
Functional Group Transformations
The methyl ester group serves as a handle for hydrolysis to carboxylic acids or transesterification to larger esters. In one application, saponification generated a carboxylic acid derivative for conjugation with amine-containing biologics.
Medicinal Chemistry and Biological Evaluation
Table 3: Predicted ADME Profile
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302: Harmful if swallowed | Avoid ingestion | |
| H315: Causes skin irritation | Wear protective gloves | |
| H319: Causes serious eye irritation | Use eye protection |
Future Perspectives
Synthetic Innovations
Flow chemistry could enhance the scalability of borylation steps, while photoredox catalysis might enable C–H borylation at milder conditions.
Therapeutic Exploration
Probing the compound’s activity against neglected kinase targets (e.g., ALK, ROS1) and covalent modification strategies could unlock new drug candidates.
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